molecular formula C8H12N2O2 B15050218 Pyrimidine, 4,6-diethoxy- CAS No. 28824-74-0

Pyrimidine, 4,6-diethoxy-

Cat. No.: B15050218
CAS No.: 28824-74-0
M. Wt: 168.19 g/mol
InChI Key: WFUDIWSUZYDRST-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-diethoxy- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The 4,6-diethoxy substitution refers to the presence of ethoxy groups (-OCH2CH3) at the 4th and 6th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diethoxypyrimidine typically involves the reaction of pyrimidine derivatives with ethylating agents. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods: Industrial production of 4,6-diethoxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,6-diethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the ethoxy groups, leading to different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation can yield 4,6-dicarboxypyrimidine.
  • Reduction can produce 4,6-diethylpyrimidine.
  • Substitution can lead to various functionalized pyrimidine derivatives.

Scientific Research Applications

4,6-diethoxypyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-diethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The ethoxy groups can enhance the compound’s ability to interact with biological targets, increasing its efficacy.

Comparison with Similar Compounds

    4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

    4,6-dichloropyrimidine: Chlorine atoms replace the ethoxy groups, leading to different reactivity and applications.

    4,6-diaminopyrimidine: Amino groups at the 4th and 6th positions, used in different medicinal applications.

Uniqueness: 4,6-diethoxypyrimidine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

28824-74-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4,6-diethoxypyrimidine

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3

InChI Key

WFUDIWSUZYDRST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=N1)OCC

Origin of Product

United States

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